Ethyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a naphthalene ring, a morpholine ring, and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common method includes:
Formation of the naphthalene amide: This step involves the reaction of 3-methoxynaphthalene with an appropriate amine to form the amide linkage.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of 5-(3-hydroxynaphthalene-2-amido)-2-(morpholin-4-yl)benzoate.
Reduction: Formation of 5-(3-methoxynaphthalene-2-amino)-2-(morpholin-4-yl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-(3-HYDROXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMINO)-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
ETHYL 5-(3-METHOXYNAPHTHALENE-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of both a naphthalene ring and a morpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H26N2O5 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 5-[(3-methoxynaphthalene-2-carbonyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C25H26N2O5/c1-3-32-25(29)20-16-19(8-9-22(20)27-10-12-31-13-11-27)26-24(28)21-14-17-6-4-5-7-18(17)15-23(21)30-2/h4-9,14-16H,3,10-13H2,1-2H3,(H,26,28) |
InChI Key |
BQQSJRPKWLUVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)N4CCOCC4 |
Origin of Product |
United States |
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